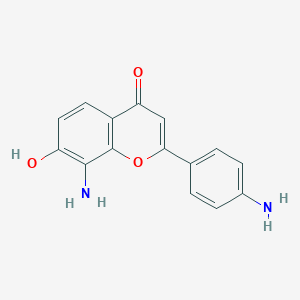
4/',8-Diamino-7-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,8-Diamino-7-hydroxyflavone is a flavonoid compound that belongs to the class of polyphenolic antioxidants Flavonoids are widely found in fruits and vegetables and are known for their beneficial health properties, including antioxidant and anti-inflammatory effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,8-Diamino-7-hydroxyflavone typically involves the introduction of amino groups at the 4’ and 8 positions of the flavone structure. This can be achieved through various synthetic routes, including:
Nitration and Reduction: The flavone precursor is first nitrated to introduce nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Amination: Direct amination of the flavone precursor using amine sources under specific conditions.
Industrial Production Methods
Industrial production of 4’,8-Diamino-7-hydroxyflavone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’,8-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl and amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted flavones, quinones, and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
4’,8-Diamino-7-hydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex flavonoids and polyphenolic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural dyes, food additives, and cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4’,8-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways, such as the Nrf2/HO-1 pathway.
Comparación Con Compuestos Similares
4’,8-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
4’,7-Dihydroxyflavone: Studied for its antioxidant and anti-cancer properties.
4’,8-Dihydroxyflavone: Investigated for its cardiovascular benefits.
The uniqueness of 4’,8-Diamino-7-hydroxyflavone lies in its specific amino and hydroxyl group substitutions, which confer distinct chemical reactivity and biological activity compared to other flavonoids.
Propiedades
Número CAS |
199460-15-6 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2 |
Clave InChI |
HNEBZFFMSDQDBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Sinónimos |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















